molecular formula C23H21BrN2O3S B11364609 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethyl-6-methylphenyl)acetamide

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B11364609
M. Wt: 485.4 g/mol
InChI Key: RBILQJVSCNAKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated dibenzo-thiazine ring system and an acetamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps, starting with the bromination of dibenzo-thiazine. The brominated intermediate is then subjected to oxidation to introduce the dioxido groups. The final step involves the acylation of the brominated, oxidized dibenzo-thiazine with N-(2-ethyl-6-methylphenyl)acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale bromination and oxidation reactions, followed by acylation in a continuous flow reactor. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering its electronic properties.

    Reduction: Reduction reactions can remove the dioxido groups, leading to different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

    Oxidation: Further oxidized derivatives with altered electronic properties.

    Reduction: Reduced derivatives with different functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated dibenzo-thiazine ring system can interact with active sites, while the acetamide group may facilitate binding through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Similar structure but with an acetic acid group instead of the acetamide group.

    9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Lacks the N-(2-ethyl-6-methylphenyl)acetamide moiety.

Uniqueness

The presence of the N-(2-ethyl-6-methylphenyl)acetamide group in 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethyl-6-methylphenyl)acetamide distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H21BrN2O3S

Molecular Weight

485.4 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C23H21BrN2O3S/c1-3-16-8-6-7-15(2)23(16)25-22(27)14-26-20-12-11-17(24)13-19(20)18-9-4-5-10-21(18)30(26,28)29/h4-13H,3,14H2,1-2H3,(H,25,27)

InChI Key

RBILQJVSCNAKSU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.